3-Isoxazol-4-YL-propionic acid

Description

Overview of Isoxazole (B147169) Heterocycles in Contemporary Chemical Science

Isoxazole and its derivatives are a significant class of five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry. rsc.org Their unique structural and electronic properties, including aromaticity and a weak nitrogen-oxygen bond, make them versatile building blocks in organic synthesis. researchgate.netbenthamdirect.com This lability of the N-O bond allows for facile ring-opening reactions, providing access to a variety of difunctionalized compounds and making isoxazoles valuable synthetic intermediates. benthamdirect.com The isoxazole ring system's stability also permits the manipulation of substituents to create functionally complex molecules. benthamdirect.com

Historical Context and Evolution of Isoxazole Research

The journey of isoxazole chemistry began in 1903 with Claisen's synthesis of the parent isoxazole. nih.gov A pivotal advancement came between 1930 and 1946 with Quilico's work on synthesizing the ring system from nitrile oxides and unsaturated compounds. researchgate.net The discovery that isoxazole rings are present in natural products like ibotenic acid further fueled research interest. ajrconline.org In recent decades, the recognition of the pharmacological potential of this heterocyclic system has led to a significant expansion in isoxazole chemistry. The development of new synthetic strategies, including metal-free and environmentally benign procedures, has made a wide array of isoxazole derivatives more accessible for research and industrial applications. rsc.orgrsc.org

General Synthetic Utility of Isoxazole Scaffolds in Complex Molecule Construction

The isoxazole scaffold is a versatile tool for synthetic chemists. researchgate.netbenthamdirect.com Two primary routes for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of alkynes and nitrile oxides, and the condensation reaction of β-dicarbonyl compounds with hydroxylamine (B1172632). researchgate.net The former is one of the most widely reported methods for synthesizing isoxazole derivatives. nih.gov The ability to introduce a variety of substituents at the 3, 4, and 5 positions of the isoxazole ring allows for the creation of diverse molecular architectures. nih.gov Furthermore, isoxazoles can be considered masked forms of other useful synthetic units, as the ring can be cleaved to yield 1,3-dicarbonyls, enaminoketones, γ-amino alcohols, and other valuable intermediates. benthamdirect.com This synthetic flexibility has established isoxazoles as crucial building blocks in the synthesis of complex molecules, including other heterocyclic systems. rsc.orgbeilstein-journals.org

Relevance of Isoxazole Derivatives in Biological and Pharmacological Applications

The isoxazole nucleus is a common feature in many biologically active compounds and approved drugs, ranking 33rd among heterocyclic rings found in pharmaceuticals. researchgate.netipinnovative.com Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, and antidepressant effects. rsc.orgnih.gov This wide range of biological activities is attributed to the isoxazole ring's ability to interact with various biological targets, such as enzymes and receptors. ontosight.ainih.gov The structural versatility of the isoxazole scaffold allows medicinal chemists to fine-tune the physicochemical properties of molecules to enhance their therapeutic potential. ipinnovative.com As a result, isoxazole derivatives are attractive candidates in modern drug discovery programs, with ongoing research exploring their potential in treating a multitude of diseases. rsc.orgnih.gov

Detailed Profile of 3-Isoxazol-4-YL-propionic acid

This section focuses specifically on the chemical compound this compound, providing a comprehensive overview of its properties, synthesis, and research applications.

Chemical Identity and Physicochemical Properties

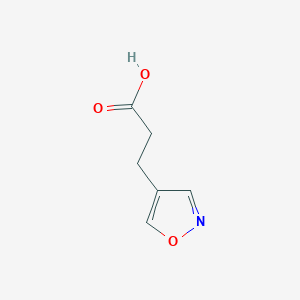

This compound, also known by its IUPAC name 3-(isoxazol-4-yl)propanoic acid, is a solid at room temperature. sigmaaldrich.com Its chemical structure is characterized by an isoxazole ring substituted at the 4-position with a propionic acid group.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃ | sigmaaldrich.com |

| Molecular Weight | 141.12 g/mol | sigmaaldrich.com |

| SMILES String | OC(=O)CCc1cnoc1 | sigmaaldrich.com |

| InChI Key | YSXIJTDOCXJNHI-UHFFFAOYSA-N | sigmaaldrich.com |

| MDL Number | MFCD08701342 | sigmaaldrich.combldpharm.com |

Synthesis and Chemical Reactions

The synthesis of this compound and related structures can be achieved through various synthetic routes. A common approach involves the [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and nitrile oxides to form the isoxazole ring, followed by further modifications. nih.gov Another method involves the condensation of β-keto esters with hydroxylamine. The synthesis of related amino acid derivatives, such as (S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid (AMPA), has been achieved through an asymmetric synthesis involving the formation of a 3-bromo-4-hydroxymethyl-5-methylisoxazole intermediate via a potassium fluoride (B91410) promoted 1,3-dipolar cycloaddition. thieme-connect.com

The chemical reactivity of this compound is influenced by both the isoxazole ring and the carboxylic acid functional group. The isoxazole ring can undergo ring-opening reactions under certain conditions, such as photolysis, where UV irradiation can cause the ring to collapse and rearrange into an oxazole (B20620) via an azirine intermediate. The carboxylic acid group exhibits typical reactions such as esterification and amidation.

Research Applications and Areas of Investigation

This compound and its derivatives are valuable tools in various scientific research domains. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds and potential pharmaceutical agents.

In the field of biology and pharmacology, derivatives of this compound have been investigated for a wide array of potential therapeutic applications. These include analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities. nih.gov For instance, certain isoxazole derivatives have been studied for their potential as ligands for glutamate (B1630785) receptors, which are crucial in neurotransmission. nih.gov Specifically, amino acid derivatives of isoxazole have been instrumental in studying excitatory amino acid (EAA) receptors. pubcompare.aicdnsciencepub.comsolubilityofthings.comontosight.aiontosight.aiontosight.ai

The following table summarizes some of the key research areas for isoxazole derivatives, including those structurally related to this compound:

| Research Area | Examples of Investigated Activities |

| Neuroscience | Agonists for metabotropic glutamate receptors (mGluR), study of neurotransmitter systems. ontosight.ai |

| Oncology | Cytotoxic agents against various cancer cell lines. nih.govnih.gov |

| Infectious Diseases | Antibacterial and antifungal agents. ajrconline.orgderpharmachemica.comwisdomlib.orgijrrjournal.com |

| Inflammation | COX inhibitory activity, anti-inflammatory effects. nih.gov |

It is important to note that this information is for research purposes only and does not imply proven clinical efficacy or safety.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXIJTDOCXJNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629714 | |

| Record name | 3-(1,2-Oxazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141501-27-1 | |

| Record name | 3-(1,2-Oxazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,2-oxazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isoxazol 4 Yl Propionic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-Isoxazol-4-YL-propionic acid reveals several strategic disconnections to identify key precursors. The most direct approach involves disconnecting the propionic acid side chain from the isoxazole (B147169) ring, suggesting a precursor such as a 4-functionalized isoxazole that can be subsequently elaborated to the desired acid.

Another key disconnection breaks the isoxazole ring itself. The two primary retrosynthetic pathways for the isoxazole ring are:

A [3+2] cycloaddition approach, which dissects the ring into a nitrile oxide and an alkyne or a suitably functionalized alkene. researchgate.net

A condensation approach, which breaks the ring down to hydroxylamine (B1172632) and a three-carbon component like a 1,3-diketone or a β-keto ester. researchgate.net

Table 1: Key Precursors for this compound Synthesis

| Precursor Type | Specific Examples | Corresponding Synthetic Approach |

| Nitrile Oxides | Acetonitrile (B52724) oxide, Benzonitrile oxide | 1,3-Dipolar Cycloaddition |

| Alkynes/Alkenes | Propargyl alcohol, Ethyl propiolate | 1,3-Dipolar Cycloaddition |

| β-Keto Esters | Ethyl acetoacetate, Diethyl acetonedicarboxylate | Cyclization with Hydroxylamine |

| 1,3-Diketones | Acetylacetone | Cyclization with Hydroxylamine |

| Hydroxylamine | Hydroxylamine hydrochloride | Cyclization Reactions |

Classical Synthetic Routes to Isoxazole Rings Applicable to this compound.beilstein-journals.orgnih.govmdpi.comresearchgate.netcdnsciencepub.com

The classical synthesis of isoxazoles has been dominated by two powerful and versatile methods: 1,3-dipolar cycloaddition reactions and the cyclization of 1,3-dicarbonyl compounds with hydroxylamine. researchgate.net These methods have been extensively applied to the synthesis of a wide range of isoxazole derivatives.

1,3-Dipolar Cycloaddition Reactions and their Regioselectivity.researchgate.netbeilstein-journals.orgnih.govcdnsciencepub.com

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic chemistry and a primary method for constructing the isoxazole ring. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene. researchgate.netwikipedia.org

The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern of the resulting isoxazole ring. Generally, the reaction of a nitrile oxide with a terminal alkyne can lead to two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The outcome is largely governed by electronic and steric factors of the reactants. mdpi.com Under many conditions, the formation of the 3,5-disubstituted isoxazole is favored. mdpi.com However, specific reaction conditions and the nature of the substituents can influence the regiochemical outcome.

Nitrile oxides are highly reactive intermediates that are typically generated in situ from the corresponding hydroximoyl halides (e.g., hydroximoyl chlorides) by dehydrohalogenation with a base. beilstein-journals.org Alternatively, they can be produced by the oxidation of aldoximes. researchgate.net

The general scheme for the synthesis of isoxazoles via nitrile oxide cycloaddition is as follows:

Step 1: Generation of the Nitrile Oxide: An aldoxime is converted to a hydroximoyl halide, which is then treated with a base (e.g., triethylamine) to generate the nitrile oxide.

Step 2: Cycloaddition: The in situ generated nitrile oxide reacts with an alkyne to form the isoxazole ring.

For the synthesis of a 4-substituted isoxazole like this compound, an internal alkyne with the desired propionic acid ester moiety would be required. The regioselectivity of this reaction is a key consideration to ensure the formation of the desired 3,4-disubstituted product.

Cyclization of Substituted β-Keto Esters with Hydroxylamine.cdnsciencepub.com

A widely used and classical method for the synthesis of isoxazole rings involves the condensation reaction of a β-keto ester with hydroxylamine. cdnsciencepub.comresearchgate.net This method is particularly useful for preparing 3-hydroxyisoxazoles, which can be further functionalized.

The reaction proceeds by the initial formation of an oxime intermediate, followed by an intramolecular cyclization to form the isoxazole ring. A significant challenge in this synthesis is the potential for the formation of the isomeric 5-isoxazolone. researchgate.net The regioselectivity of the reaction is highly dependent on the pH and temperature of the reaction medium. researchgate.net Careful control of these parameters is crucial to favor the formation of the desired 3-hydroxyisoxazole. For instance, maintaining a pH of around 10 has been shown to favor the formation of 3-isoxazolols from β-ketoesters and hydroxylamine. cdnsciencepub.com

A potential route to a precursor for this compound using this method could involve a β-keto ester substituted at the α-position with a group that can be converted to the propionic acid side chain.

Base-Mediated Cyclizations.mdpi.comresearchgate.netmdpi.com

Base-mediated cyclization reactions provide another avenue for the synthesis of the isoxazole ring. These reactions can involve various starting materials and mechanisms. For example, the treatment of certain O-acyl hydroxamic acid derivatives with a strong base can lead to the formation of 2,3-dihydro-4-isoxazole carboxylic ester derivatives. warwick.ac.uk

Another example is the base-mediated photochemical cyclization of 2-azidobenzoic acids to form 2,1-benzisoxazole-3(1H)-ones, which, while not directly applicable to this compound, demonstrates the utility of base-mediated cyclizations in isoxazole synthesis. beilstein-journals.orgresearchgate.net Furthermore, base-promoted rearrangements of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have also been reported. beilstein-journals.org

Modern and Optimized Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and regioselective methods for isoxazole synthesis. These approaches often involve the use of novel catalysts, reaction media, and energy sources.

Recent advancements include the development of metal-free synthetic methodologies, which offer a more sustainable alternative to traditional metal-catalyzed reactions. rsc.org For instance, a method for the synthesis of 3,4,5-trisubstituted isoxazoles in water under mild basic conditions has been reported, proceeding via a [3+2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. beilstein-journals.org This approach is not only environmentally benign but also offers rapid reaction times. beilstein-journals.org

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating the synthesis of isoxazole derivatives. nih.gov For example, a solvent-free method for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones via microwave irradiation has been developed. nih.gov

Furthermore, innovative one-pot, multi-component reactions have been designed to streamline the synthesis of complex isoxazoles. A Chinese patent describes a method for the high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids starting from a 3-substituted-3-oxopropionate. google.com This process involves cyclization with hydroxylamine hydrochloride, followed by reaction with N,N-dimethylformamide dimethyl acetal, and subsequent ring opening and re-closing under basic conditions. google.com

Table 2: Comparison of Classical and Modern Synthetic Approaches

| Feature | Classical Routes | Modern Approaches |

| Reaction Conditions | Often require harsh conditions (e.g., strong bases, high temperatures) | Milder conditions, often at room temperature |

| Solvents | Typically organic solvents | Often utilize greener solvents like water |

| Catalysts | May involve stoichiometric reagents or harsh catalysts | Employ efficient catalysts, including metal-free and reusable options |

| Efficiency | Can have lower yields and longer reaction times | Generally higher yields and faster reactions |

| Regioselectivity | Can be challenging to control | Often designed for high regioselectivity |

| Environmental Impact | Can generate significant waste | More environmentally friendly and sustainable |

The synthesis of this compound and its derivatives is a focal point of research due to their potential applications in medicinal chemistry. Various methods have been developed to construct the isoxazole scaffold and introduce the propionic acid side chain, each with its own advantages and limitations.

Microwave-Accelerated Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of isoxazole derivatives, offering significant advantages over conventional heating methods. nih.govnih.gov This technique can dramatically reduce reaction times, improve yields, and enhance the purity of the final products. nih.gov

One notable application of microwave irradiation is in the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, a related class of compounds, from arylamidoximes and succinic anhydride. nih.gov This method furnishes the desired products in good yields within a remarkably short reaction time of 2-3 minutes. nih.gov

In the context of isoxazole synthesis, microwave-accelerated reactions have been particularly effective in preparing hydrazone-containing isoxazole analogs. nih.gov A comparative study demonstrated that the Microwave Accelerated Reaction System (MARS) provided better yields and shorter reaction times compared to conventional reflux methods, while also minimizing the formation of undesirable cyclized byproducts. nih.govumt.edu This is crucial for creating a diverse library of compounds for structure-activity relationship (SAR) studies. nih.gov

| Parameter | Conventional Heating | Microwave Synthesis | Reference |

| Reaction Time | Longer | Shorter (2-3 minutes in some cases) | nih.govnih.gov |

| Yield | Generally lower | Generally higher | nih.gov |

| Purity | May require extensive purification | Higher purity, less by-product formation | nih.gov |

| By-products | Prone to formation of cyclized by-products | Significantly reduced formation of by-products | nih.govumt.edu |

Table 1: Comparison of Conventional Heating and Microwave-Accelerated Synthesis for Isoxazole Derivatives

Asymmetric Synthesis for Enantiopure Derivatives

The development of asymmetric synthesis methods is crucial for obtaining enantiomerically pure derivatives of this compound, which is often a prerequisite for therapeutic applications. While specific methods for the direct asymmetric synthesis of this compound are not extensively detailed in the provided results, the synthesis of enantiopure derivatives of related compounds highlights the potential strategies. smolecule.com

One common approach involves the use of chiral auxiliaries. For instance, the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated. mdpi.com This method allows for the production of over 300g of the target compound with high enantiomeric purity. mdpi.com

Another strategy involves the use of chiral catalysts. Asymmetric hydrogenation of isoxazolium triflates with a chiral catalyst has been reported as a method for preparing chiral isoxazole derivatives. lookchem.com Furthermore, the diastereoselective synthesis of tetrasubstituted α-aminophosphonic acid derivatives, which are structurally analogous to amino acids, has been achieved through various methods, including the addition of nucleophiles to phosphorylated imines and the use of chiral auxiliaries. mdpi.com These approaches underscore the feasibility of developing highly stereoselective syntheses for complex isoxazole-containing molecules.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like that of this compound from simple starting materials in a single step. researchgate.netmdpi.com This strategy is highly valued in medicinal chemistry for its ability to rapidly generate libraries of diverse compounds. researchgate.net

A four-component, one-pot procedure has been developed to assemble 3-heteroarylpropionic acids from commercially available starting materials, achieving high yields without the need for chromatographic purification. researchgate.net The Ugi four-component reaction (U-4CR) is a prominent example of an MCR used to synthesize a library of amino acid derivatives. rug.nl This reaction, involving an amino acid, an aldehyde, an isocyanide, and a carboxylic acid, allows for significant structural diversity in the final products. rug.nl

For the synthesis of isoxazole derivatives specifically, a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride has been utilized to produce 3,4-disubstituted isoxazol-5(4H)-ones. acgpubs.org This method highlights the power of MCRs in efficiently assembling the core isoxazole ring system.

Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of isoxazole derivatives to minimize environmental impact. A key focus is the use of environmentally benign solvents and catalysts.

A significant advancement is the use of a gluconic acid aqueous solution as a recyclable and biodegradable solvent and catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. acgpubs.org This approach avoids the use of harmful organic solvents and allows for the reuse of the reaction medium. acgpubs.org

Water-assisted nitrile oxide cycloadditions represent another green methodology, eliminating the need for organic solvents while maintaining high stereoselectivity. smolecule.com These reactions can proceed under mild acidic conditions without requiring additional catalysts. smolecule.com Furthermore, solvent-free synthesis using microwave irradiation has been demonstrated for the preparation of 3,4-disubstituted isoxazole-5(4H)-ones, offering a rapid and environmentally friendly alternative. researchgate.net

| Green Chemistry Approach | Description | Benefits | Reference |

| Gluconic Acid Aqueous Solution | Use of a bio-based, recyclable solvent and catalyst. | Environmentally benign, reduces waste. | acgpubs.org |

| Water-Assisted Cycloadditions | Nitrile oxide cycloadditions performed in water. | Eliminates organic solvents, mild conditions. | smolecule.com |

| Microwave-Assisted Solvent-Free Synthesis | Reactions are carried out without a solvent under microwave irradiation. | Reduces solvent use, fast reaction times. | researchgate.net |

Table 2: Green Chemistry Approaches in Isoxazole Synthesis

Purification and Isolation Strategies

The purification and isolation of this compound and its intermediates are critical steps in ensuring the final product's purity. Common techniques employed include acid-base extraction, chromatography, and crystallization.

Acid-base extraction is a particularly useful method for isolating carboxylic acids like this compound. The process typically involves washing the reaction mixture with a dilute acid to remove any excess amine, followed by extraction with a sodium bicarbonate solution to isolate the desired carboxylic acid.

For more complex mixtures or to achieve higher purity, chromatographic methods are often employed. High-performance liquid chromatography (HPLC) with a C18 column has been shown to be effective for the separation of related compounds. nih.gov The choice of column and mobile phase is crucial for achieving optimal separation.

Crystallization is another common purification technique. For instance, the crude solid product from the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be purified by crystallization from ethanol. acgpubs.org

Large-Scale Preparative Methods and Industrial Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including the need for cost-effective reagents, efficient processes, and adherence to safety and environmental regulations.

For the large-scale preparation of isoxazole derivatives, methods that are simple, have mild reaction conditions, and produce high yields are preferred. google.com A patented method for the synthesis of 3-substituted-4-isoxazole carboxylic acids was specifically developed for large-scale production, addressing issues like harsh reaction conditions and isomer separation that are problematic in other methods. google.com

Continuous flow synthesis is an emerging technology with significant potential for the large-scale production of isoxazoles. smolecule.com This approach offers improved safety by better controlling reaction parameters and minimizing the accumulation of hazardous intermediates. smolecule.com

Electrochemical processes also offer a viable alternative for industrial-scale synthesis. An electrochemical process for the preparation of isoxazoles has been developed to overcome the economic drawbacks of using expensive reagents in large quantities. google.com

Chemical Transformations and Derivatization Strategies of 3 Isoxazol 4 Yl Propionic Acid

Functional Group Interconversions on the Propionic Acid Moiety

The propionic acid moiety is a versatile handle for a variety of functional group interconversions, enabling the synthesis of esters, amides, and alcohols, thereby modifying the compound's physicochemical properties.

Esterification and Amidation Reactions

The carboxylic acid group of 3-isoxazol-4-yl-propionic acid can be readily converted into esters and amides through standard condensation reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This Fischer-Speier esterification is an equilibrium-driven process, often requiring removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate reaction with alcohols under milder conditions.

Amidation follows a similar strategy, where the carboxylic acid is reacted with a primary or secondary amine. Direct reaction requires high temperatures, so coupling agents are commonly employed to facilitate the formation of the amide bond under more controlled conditions. A variety of coupling agents can be utilized, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be effective for the amidation of both aliphatic and aromatic carboxylic acids. lookchemmall.com

| Reaction Type | Reagents & Conditions | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | This compound ester |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | This compound amide |

Reduction to Alcohols

The carboxylic acid functional group can be reduced to a primary alcohol, yielding 3-isoxazol-4-ylpropan-1-ol. This transformation requires potent reducing agents, as milder reagents are generally ineffective for the reduction of carboxylic acids. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a lithium carboxylate intermediate, which is then further reduced to the alcohol. The product, 3-isoxazol-4-ylpropan-1-ol, is a known compound available from commercial suppliers, indicating the feasibility of this reduction. sigmaaldrich.comhit2lead.com

| Starting Material | Reagents & Conditions | Product |

| This compound | 1. LiAlH₄, Anhydrous THF 2. Aqueous workup | 3-Isoxazol-4-ylpropan-1-ol |

Modifications of the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, possesses unique reactivity patterns that allow for various modifications, including substitution, rearrangement, and the introduction of stereocenters.

Substitution Reactions on the Isoxazole Nucleus

The isoxazole ring is generally susceptible to electrophilic attack, with the C4 position being the most nucleophilic and thus the most common site for substitution. reddit.com However, in the case of this compound, the C4 position is already occupied. The presence of the propionic acid group, which is electron-withdrawing, deactivates the ring towards further electrophilic substitution.

Nonetheless, synthetic strategies exist to produce highly substituted isoxazoles. For instance, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of reagents like iodine monochloride (ICl) can yield 4-iodoisoxazoles. nih.govorganic-chemistry.orgacs.org These halogenated intermediates are then versatile precursors for further functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide variety of substituents at the C4 position. organic-chemistry.org While this describes the synthesis of 4-substituted isoxazoles rather than substitution on a pre-existing 4-substituted ring, it highlights a key strategy for accessing diverse derivatives of this scaffold.

Ring Expansion and Rearrangement Reactions

The isoxazole ring can undergo several types of rearrangement reactions, often promoted by thermal, photochemical, or chemical means, leading to the formation of different heterocyclic systems.

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can undergo photoisomerization. This process typically involves the homolytic cleavage of the weak N-O bond, leading to an acyl azirine intermediate, which can then rearrange to form an oxazole (B20620). nih.govacs.org Continuous flow photochemical processes have been developed to efficiently convert isoxazoles into their oxazole counterparts. acs.org This transformation provides a pathway to access isomeric oxazole derivatives from isoxazole precursors.

Boulton-Katritzky Rearrangement: This is a thermal or base-catalyzed rearrangement of 3-acylamido- or 3-aroylamino-isoxazoles. More broadly, it is a type of rearrangement involving a side chain on a heterocyclic ring. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgacs.orgtriazol-4-yl)pyridines. beilstein-journals.orgnih.gov This type of rearrangement can be a powerful tool for converting the isoxazole scaffold into other complex heterocyclic systems. rsc.orgresearchgate.net

| Rearrangement Type | Conditions | Resulting Scaffold |

| Photochemical Isomerization | UV Light (200–330 nm) | Oxazole |

| Boulton-Katritzky | Base or Heat | Varies (e.g., Triazoles) |

Introduction of Chirality

Chirality can be introduced into derivatives of this compound through several synthetic strategies, leading to enantiomerically enriched or pure compounds.

One approach involves the asymmetric synthesis of the propionic acid side chain. For example, chiral auxiliaries can be employed to direct stereoselective alkylation or other C-C bond-forming reactions to establish a stereocenter alpha to the carbonyl group. Chiral phosphoric acid catalysts have also emerged as powerful tools for a range of asymmetric syntheses. beilstein-journals.org

Another strategy is the chemoenzymatic synthesis of chiral isoxazole derivatives. Enzymes such as lipases or alcohol dehydrogenases can be used for kinetic resolution of racemic intermediates or for the stereoselective synthesis of chiral building blocks. acs.org For instance, the enantiomers of 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol were successfully prepared using either an alcohol dehydrogenase for stereoselective reduction or a lipase (B570770) for kinetic resolution of a racemic bromohydrin. acs.org Similar enzymatic strategies could potentially be applied to introduce chirality into the propionic acid side chain of the target molecule or its derivatives. The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported, demonstrating the feasibility of creating chiral propanoic acid structures on related heterocyclic systems. nih.govresearchgate.net

Furthermore, asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral organocatalysts like squaramide, can be used to construct chiral isoxazole-containing spirocyclic systems with high diastereo- and enantioselectivity. rsc.org

| Strategy | Method | Example |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries | Chiral phosphoric acid-catalyzed reactions. beilstein-journals.org |

| Chemoenzymatic Method | Enzymatic kinetic resolution or stereoselective synthesis | Lipase-catalyzed resolution of racemic alcohols/esters. acs.org |

| Asymmetric Cycloaddition | Organocatalyzed [3+2] cycloaddition | Squaramide-catalyzed synthesis of chiral dispirooxindoles. rsc.org |

Bioisosteric Replacements of the Isoxazole Moiety

Bioisosterism, the practice of substituting one chemical group with another that retains similar biological activity, is a widely used strategy in drug design. The isoxazole ring in this compound can be replaced by other five-membered heterocycles to fine-tune the molecule's properties. Common bioisosteres for the isoxazole ring include oxazoles, thiazoles, 1,2,4-oxadiazoles, and 1,2,3-triazoles. unimore.itnih.gov The choice of bioisostere can significantly impact factors such as metabolic stability, solubility, and receptor binding interactions. nih.gov

The rationale behind these replacements lies in the similar steric and electronic properties of these heterocycles to the isoxazole ring. For instance, the replacement of an isoxazole with a 1,3,4-oxadiazole (B1194373) can lead to compounds with different hydrogen bond acceptor strengths, which can influence their interaction with biological targets. rsc.orgresearchgate.net Similarly, substituting the isoxazole with a 1,2,3-triazole has been shown to be an effective strategy in modifying the biological activity of various compounds. unimore.itscilit.com

Table 1: Comparison of Physicochemical Properties of Isoxazole and its Common Bioisosteres

| Heterocycle | Ring System | Key Physicochemical Properties | Potential Impact on Activity |

| Isoxazole | 1,2-oxazole | Aromatic, electron-withdrawing | Can participate in hydrogen bonding and pi-stacking interactions. |

| Oxazole | 1,3-oxazole | Aromatic, generally less electron-withdrawing than isoxazole. | Altered electronic distribution may affect receptor binding. |

| Thiazole | 1,3-thiazole | Aromatic, the sulfur atom can influence lipophilicity and metabolic stability. | May improve pharmacokinetic properties. |

| 1,2,4-Oxadiazole | 1,2,4-oxadiazole | Aromatic, potent hydrogen bond acceptor. | Can enhance binding affinity to target proteins. rsc.orgresearchgate.net |

| 1,2,3-Triazole | 1,2,3-triazole | Aromatic, metabolically stable, capable of hydrogen bonding. | Can improve metabolic stability and modulate biological activity. unimore.it |

Synthesis of Conjugates and Prodrugs

To overcome challenges such as poor solubility, limited permeability, and rapid metabolism, this compound can be converted into conjugates or prodrugs. A common prodrug strategy for compounds containing a carboxylic acid is esterification. mdpi.comcrpsonline.comresearchgate.netscirp.org Ester prodrugs can mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing absorption. Once in the body, these esters are designed to be hydrolyzed by esterases to release the active parent drug. cbspd.com

Conjugation of this compound with amino acids or peptides is another effective approach to improve its therapeutic potential. beilstein-journals.orgmdpi.comnih.govbohrium.comnih.gov This strategy can enhance the molecule's transport across biological membranes by utilizing amino acid transporters. The choice of the conjugated amino acid can be tailored to target specific tissues or to modulate the release rate of the active compound.

Table 2: Examples of Prodrug and Conjugate Strategies for Carboxylic Acids

| Strategy | Linkage | Moiety Added | Intended Advantage |

| Ester Prodrug | Ester | Alkyl or Aryl group | Increased lipophilicity, enhanced membrane permeability. mdpi.comresearchgate.net |

| Amino Acid Conjugate | Amide | Amino Acid | Improved transport, potential for targeted delivery. beilstein-journals.orgmdpi.combohrium.com |

| Sugar Conjugate | Ester or other | Monosaccharide | Increased water solubility, potential for targeting specific transporters. |

These derivatization techniques are instrumental in optimizing the pharmacokinetic properties of this compound, leading to improved efficacy and a better therapeutic window.

Intermediate Derivatization Approaches in Lead Compound Discovery

This compound and its derivatives can serve as versatile intermediates in the synthesis of more complex molecules during the lead discovery phase of drug development. The carboxylic acid functionality and the isoxazole ring provide reactive handles for a variety of chemical transformations.

For instance, the carboxylic acid group of a related compound, 5-methylisoxazole-4-carboxylic acid, can be activated, for example by conversion to an acid chloride, and subsequently reacted with amines to form amides. google.com This allows for the introduction of a wide range of substituents, enabling the exploration of the chemical space around the core scaffold. The propionic acid side chain can also be modified through various reactions to introduce different functional groups or to extend the carbon chain. atamankimya.comresearchgate.netnih.gov

The isoxazole ring itself can participate in ring-opening and rearrangement reactions, providing access to different heterocyclic systems. For example, isoxazoles can be transformed into pyridones under certain reaction conditions. beilstein-journals.org Furthermore, derivatization of the isoxazole ring at other positions, such as in 5-amino-3-methyl-isoxazole-4-carboxylic acid, allows for its incorporation into peptide chains as an unnatural amino acid. nih.gov These synthetic strategies highlight the utility of isoxazole-containing propionic acids as building blocks for creating diverse libraries of compounds for biological screening. mdpi.com

Table 3: Common Derivatization Reactions of Isoxazole Propionic Acid Intermediates

| Reaction Type | Functional Group Involved | Resulting Structure | Application in Lead Discovery |

| Amide Coupling | Carboxylic Acid | Amide | Introduction of diverse substituents to explore structure-activity relationships. google.com |

| Esterification | Carboxylic Acid | Ester | Modification of physicochemical properties. |

| Side-Chain Modification | Propionic Acid Chain | Various | Altering the linker length and flexibility between the isoxazole and other pharmacophoric elements. nih.gov |

| Ring Transformation | Isoxazole Ring | Other Heterocycles | Scaffold hopping to discover novel core structures. beilstein-journals.org |

| Peptide Synthesis | Amino-derivatized Isoxazole Carboxylic Acid | Peptide | Incorporation into peptides to create novel peptidomimetics. nih.gov |

Through these derivatization approaches, chemists can systematically modify the structure of this compound to optimize its biological activity and develop new therapeutic agents.

Biological and Pharmacological Investigations of 3 Isoxazol 4 Yl Propionic Acid Analogs

Neuropharmacological Applications and Mechanisms

Analogs of 3-isoxazol-4-yl-propionic acid have been extensively investigated for their potential to modulate excitatory neurotransmission in the central nervous system (CNS). Their ability to selectively interact with different subtypes of EAA receptors has made them valuable tools for dissecting the physiological and pathological roles of these receptors.

Structure-Activity Relationship (SAR) Studies for CNS Targets

The extensive research into this compound analogs has generated a wealth of structure-activity relationship (SAR) data. These studies are crucial for understanding how specific chemical modifications influence the affinity, selectivity, and efficacy of these compounds at their respective CNS targets.

Key findings from SAR studies include:

Stereochemistry: As mentioned earlier, the stereochemistry at the α-carbon of the propionic acid side chain is a critical determinant of activity. The (S)-configuration is generally required for agonist activity at AMPA receptors, while the (R)-configuration can lead to antagonism. nih.gov

Substitution on the Isoxazole (B147169) Ring: Modifications to the substituents on the isoxazole ring have a profound impact on the pharmacological profile. For instance, the introduction of lipophilic groups, such as a butyl group in Bu-HIBO, can enhance blood-brain barrier penetration. nih.govacs.org The nature and position of these substituents can also modulate the selectivity between AMPA and kainate receptors. unisi.it

Bioisosteric Replacements: Replacing parts of the molecule with bioisosteres has proven to be a successful strategy. The substitution of the amide bond with a 1,2,3-triazole ring in the design of NMDA receptor glycine (B1666218) site agonists is a prime example. frontiersin.org Similarly, exploring different heterocyclic systems fused to the isoxazole core has yielded ligands with altered selectivity profiles. nih.govunisi.it

Computational Studies in Receptor Binding and Ligand Design

Computational modeling has become an indispensable tool in the design and development of novel ligands for EAA receptors. These methods provide valuable insights into the binding modes of this compound analogs and help to rationalize observed SAR data.

X-ray crystallography studies of the ligand-binding domains of various iGluR subunits in complex with different ligands have provided a structural basis for understanding ligand recognition. unisi.itrcsb.org This structural information, combined with computational techniques such as molecular docking and molecular dynamics simulations, allows for the prediction of how novel analogs will interact with the receptor binding pocket. For example, computational studies have been used to elucidate the requirements for interaction with the GluK3 kainate receptor. nih.govunisi.it These studies can guide the design of new compounds with improved affinity and selectivity. Furthermore, molecular modeling has been employed to explore the binding modes of triazole-based NMDA receptor glycine site agonists, helping to understand how the triazole ring can function as a bioisostere for an amide bond. frontiersin.org

Implications in Neurological Disorders

Analogs of this compound, particularly those that interact with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have shown significant promise in the context of several neurological and psychiatric conditions.

Anxiety and Depression: The glutamatergic system, in which AMPA receptors play a crucial role, is increasingly recognized as a key player in the pathophysiology of depression. Research suggests that the antidepressant effects of certain drugs, including N-methyl-D-aspartate (NMDA) receptor antagonists, are dependent on the activation of AMPA receptors. Furthermore, alterations in the expression of AMPA receptors have been observed in patients with depression, highlighting the therapeutic potential of compounds that modulate these receptors.

Neurodegenerative Diseases: In the realm of neurodegenerative diseases such as Parkinson's disease, modulation of AMPA receptors is being explored as a therapeutic strategy to counteract glutamate-induced neurotoxicity. Specifically, isoxazole-carboxamide derivatives have been investigated for their ability to modulate GluA2-containing AMPA receptors, which are pivotal in minimizing calcium permeability and subsequent excitotoxicity, key factors in the progression of Parkinson's disease. For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have demonstrated inhibitory effects on GluA2 and GluA2/3 currents, suggesting a potential to reduce the excitotoxic injury to dopaminergic neurons.

Schizophrenia: Cognitive impairment is a core feature of schizophrenia, and AMPA receptor potentiators are being investigated for their potential to alleviate these deficits. One such novel compound, LT-102, a selective AMPA receptor potentiator, has been shown to reverse cognitive deficits in preclinical models of schizophrenia by enhancing synaptic function. This suggests that enhancing AMPA receptor activity could be a viable therapeutic approach for treating cognitive impairments associated with schizophrenia.

Other Therapeutic Potentials and Biological Activities

Beyond the central nervous system, analogs of this compound have demonstrated a wide array of other biological activities, indicating their potential as versatile therapeutic agents.

Antimicrobial Activity (Antibacterial, Antifungal)

The isoxazole scaffold is a key component in the development of new antimicrobial agents, a critical area of research due to the rise of drug-resistant microorganisms. A number of isoxazole derivatives have exhibited potent activity against various bacteria and fungi. For example, in one study, a specific isoxazole derivative, compound 7n, showed significant activity against Staphylococcus aureus and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values of 1.95 and 3.9 μg/mL, respectively. nih.gov These findings underscore the potential of isoxazole-containing compounds as leads for novel antimicrobial drugs.

Antitumor/Anticancer Activity

The versatility of the isoxazole ring is also evident in the field of oncology. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For instance, compound 7p was found to have potent anticancer activity against MCF-7 and HepG-2 human cancer cell lines, with IC50 values of 3.12 and 4.21 μM, respectively. nih.gov Another study on isoxazole-triazole conjugates identified compound 7g as having the most potent activity against the MCF-7 cell line, with an IC50 value of 1.2 μM. These results highlight the promise of isoxazole derivatives as a basis for the development of new anticancer therapies.

Anti-inflammatory and Analgesic Properties

Derivatives of 3-isoxazolyl-propionic acid have been synthesized and shown to possess significant anti-inflammatory and analgesic properties. In preclinical studies, certain compounds demonstrated potent effects in models of inflammation and pain. For example, compound 4c exhibited a 78.9% inhibition of carrageenan-induced paw edema in rats, a common model for inflammation. In a hot plate test in mice, used to assess analgesic effects, compound 4f showed a notable increase in reaction time.

Antithrombotic and Antiviral Agents

The therapeutic potential of isoxazole derivatives extends to the treatment of thrombosis and viral infections. A series of novel isoxazole derivatives were found to have significant antithrombotic activity in a rat model of thrombosis, with one compound, 5c, showing a potent effect. In the realm of antiviral research, certain isoxazole derivatives have demonstrated activity against a range of viruses, including herpes simplex virus type 1 (HSV-1), influenza A virus, and HIV-1. Notably, compound 5g was particularly effective against HSV-1, with an IC50 value of 0.5 μM.

Enzyme Inhibition (e.g., Cathepsin A, COX-1/COX-2, HDAC)

Isoxazole derivatives have also been investigated as inhibitors of various enzymes implicated in disease processes.

Cathepsin A: Novel isoxazole derivatives have been synthesized and shown to be potent and selective inhibitors of Cathepsin A. One compound, 7f, displayed an IC50 value of 0.2 μM.

COX-1/COX-2: In the search for new anti-inflammatory agents, isoxazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. One study identified a compound, 7g, as a potent and selective COX-2 inhibitor with an IC50 value of 0.12 μM.

HDAC: Histone deacetylase (HDAC) inhibitors are an important class of anticancer agents. Research into novel isoxazole derivatives has led to the discovery of potent and selective HDAC inhibitors, with compound 7h showing an IC50 value of 0.05 μM.

Table of Investigated this compound Analogs and Their Activities

| Compound ID | Therapeutic Area | Target/Activity | Key Findings |

|---|---|---|---|

| LT-102 | Neurological Disorders | AMPA receptor potentiator | Reverses cognitive deficits in a schizophrenia model. |

| ISX-11 | Neurological Disorders | GluA2-containing AMPAR inhibitor | Reduces GluA2 and GluA2/3 currents. |

| ISX-8 | Neurological Disorders | GluA2-containing AMPAR inhibitor | Shows significant inhibition of GluA2 and GluA2/3 currents. |

| 7n | Antimicrobial | Antibacterial, Antifungal | Potent activity against S. aureus and A. fumigatus. nih.gov |

| 7p | Anticancer | Cytotoxic | Potent activity against MCF-7 and HepG-2 cell lines. nih.gov |

| 7g | Anticancer | Cytotoxic | Potent activity against the MCF-7 cell line. |

| 4c | Anti-inflammatory | Anti-inflammatory | Significant inhibition of paw edema in rats. |

| 4f | Analgesic | Analgesic | Increased reaction time in the hot plate test. |

| 5c | Antithrombotic | Antithrombotic | Potent activity in a rat model of thrombosis. |

| 5g | Antiviral | Antiviral | Potent activity against HSV-1. |

| 7f | Enzyme Inhibition | Cathepsin A inhibitor | Potent and selective inhibition. |

| 7g | Enzyme Inhibition | COX-2 inhibitor | Potent and selective inhibition. |

| 7h | Enzyme Inhibition | HDAC inhibitor | Potent and selective inhibition. |

Agrochemical Applications (Herbicides, Pesticides, Insecticides, Fungicides)

Derivatives of isoxazole have been identified as possessing significant potential in the agricultural sector as active agents for crop protection. Research has shown that certain isoxazole compounds exhibit notable fungicidal activity, making them suitable for controlling or preventing fungal infestations on plants. The isoxazole framework is a key component in developing new methods for the control of fungi, with the aim of creating compounds with improved efficacy, a broader spectrum of activity, and a lower tendency for resistance development.

In the realm of insecticides, specific analogs such as 4,5-substituted 3-isoxazolols have been synthesized and evaluated for their insecticidal properties. These compounds have been found to act as competitive antagonists of insect GABA receptors (GABARs), which are a critical target for many insecticides. A study focusing on housefly GABARs demonstrated that certain 4-aryl-5-carbamoyl-3-isoxazolols displayed significant antagonism, with one particular compound, 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol, exhibiting moderate insecticidal activity against houseflies. This suggests that these 3-isoxazolol analogs could serve as lead compounds for the development of new insecticides that target the orthosteric site of insect GABARs.

Furthermore, compounds structurally related to isoxazole propionic acids, such as 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, have demonstrated strong larvicidal activity against the Aedes aegypti larvae and have also been shown to inhibit the growth of various fungi, including several species of Fusarium.

| GABAR Splice Variant | IC₅₀ (µM) | Reference |

|---|---|---|

| ac | 30 | |

| bc | 34 | |

| ad | 107 | |

| bd | 96 |

In Vitro and In Vivo Pharmacological Assays

The pharmacological profile of this compound analogs, particularly those that interact with glutamate (B1630785) receptors, has been extensively characterized through a variety of assay systems.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. (RS)-2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA), a potent and selective agonist at AMPA receptors, has been developed into a radiolabeled form, [³H]ACPA, to study these interactions directly. Equilibrium binding studies with [³H]ACPA on rat brain membranes showed that it binds to a single population of receptor sites. When tested on cloned AMPA receptor subunits (GluR1-4) expressed in insect cells, [³H]ACPA demonstrated similar high affinities across these subtypes, whereas its affinity for the kainic acid-preferring GluR5 subunit was significantly lower.

Further studies on a series of isosteric analogs of ACPA were conducted to understand the structural requirements for receptor interaction. The inhibitory activity of these analogs was measured against [³H]AMPA binding. These experiments revealed that modifications to the isoxazole ring, such as changing the substituent at the 3-position, could significantly alter the compound's affinity for the AMPA receptor. For instance, the 3-methoxy analog was found to be nearly equipotent to the parent compound, while the 3-ethoxy analog was slightly weaker. Analogs with bulkier alkoxy groups showed a marked decrease in affinity.

| Receptor Subunit | K_D Value (nM) | Reference |

|---|---|---|

| GluR1-4 | 15-45 | |

| GluR5 | 330 |

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| ACPA | 0.020 | |

| 2-amino-3-(5-carboxy-3-methoxy-4-isoxazolyl)propionic acid | 0.11 | |

| 2-amino-3-(5-carboxy-3-ethoxy-4-isoxazolyl)propionic acid | 1.0 |

Electrophysiological Studies (e.g., cortical slice models, Xenopus laevis oocytes)

Electrophysiological techniques provide direct measurements of receptor function by recording the ionic currents that flow through channels upon activation. Xenopus laevis oocytes are a common expression system for studying ion channels, including insect GABARs. Studies on housefly GABARs expressed in these oocytes have been used to characterize the antagonistic effects of 4,5-disubstituted 3-isoxazolol analogs. These experiments measure the inhibition of GABA-induced currents by the test compounds, providing functional data such as IC₅₀ values that complement binding assay results.

In vitro brain slice preparations from mammals, such as rats, serve as another vital model for studying the pharmacology of the cerebral cortex. These slices maintain much of the brain's local circuitry, allowing for the investigation of synaptic potentials and neuronal firing. Pharmacological agents can be applied to the bath to observe their effects on evoked field potentials and the activity of single neurons, providing insight into how compounds modulate synaptic transmission and neuronal excitability in a more intact system.

Functional Cell-Based Assays (e.g., Ca2+/Fluo-4 assay)

Functional cell-based assays are essential for high-throughput screening and detailed pharmacological characterization. Assays that measure changes in intracellular calcium ([Ca²⁺]i) are particularly useful for studying ionotropic glutamate receptors, as many of these are permeable to Ca²⁺. The Fluo-4 AM fluorescent dye is a widely used Ca²⁺ indicator in these assays. Once inside the cell, it is cleaved into its active form and exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.

Stable HEK293 cell lines expressing various rat ionotropic glutamate receptor subtypes (GluR1-6) have been used to characterize the pharmacological profiles of standard glutamate receptor ligands, including (RS)-ACPA. In these assays, the application of an agonist like ACPA to cells expressing a susceptible receptor subtype leads to channel opening, Ca²⁺ influx, and a measurable increase in fluorescence. The results from these fluorescence-based assays, including the potency and efficacy of agonists, have shown a strong correlation with data obtained from traditional electrophysiological studies. This methodology allows for the efficient screening of compound libraries to identify novel ligands acting at AMPA and kainate receptors.

Animal Models for Behavioral and Therapeutic Efficacy

To assess the potential therapeutic effects of novel compounds, their efficacy must be tested in relevant animal models of disease. These preclinical studies are critical for understanding how a compound performs in a complex, living system. A variety of animal models are used, ranging from rodents to larger mammals, to investigate different aspects of a drug's action.

In one example, a series of isoxazolylpropionic acid derivatives were evaluated for their potential to treat allergic diseases. A specific compound, 3-[3-(1-[-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino]-3-methyl-butyl)-isoxazol-5-yl]-propionic acid, was tested in an allergic mouse model. The compound demonstrated efficacy when delivered systemically, showing 58% inhibition at a specific concentration. It was also found to be highly potent when administered directly via intra-tracheal instillation, with an ED₅₀ in the low microgram per kilogram range. These findings highlight the therapeutic potential of this class of compounds in an in vivo setting.

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of 3-Isoxazol-4-YL-propionic acid and for its separation from reaction intermediates, byproducts, or degradation products. The method's versatility allows for the use of different stationary and mobile phases to achieve optimal separation.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For a compound like this compound, a C18 column is often effective. The mobile phase typically consists of an aqueous component (often with a buffer like phosphate (B84403) to control the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. The gradient or isocratic elution is optimized to ensure a sharp peak for the target compound, well-resolved from any impurities. researchgate.net A new simple normal phase HPLC (NP-HPLC) method has also been established to separate similar propanoic acid compounds. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the isoxazole (B147169) ring exhibits strong absorbance. researchgate.net

The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. This technique is crucial for quality control in synthesis and for preparing highly pure samples for further biological or chemical studies.

Table 1: Example of HPLC Conditions for Analysis of a Propanoic Acid Derivative

| Parameter | Condition |

|---|---|

| Column | Ultimate Silica (250 mm × 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase | Hexane, Ethyl Acetate, and Trifluoroacetate (97:3:0.95, v/v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 264 nm researchgate.net |

| Run Time | 20 minutes researchgate.net |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Each technique provides unique pieces of information that, when combined, offer a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the proton on the isoxazole ring (H-5), the two methylene (B1212753) groups (-CH₂-) of the propionic acid side chain, and the acidic proton (-COOH). The chemical shift of the isoxazole proton is a key parameter for confirming the substitution pattern. unifi.it The methylene groups would appear as triplets due to coupling with each other.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. The spectrum would show unique signals for the carbonyl carbon of the acid, the two methylene carbons, and the distinct carbons of the isoxazole ring. researchgate.netindexcopernicus.com These analyses are critical for confirming the correct isomer was synthesized. unifi.it

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Isoxazole C-3 | ¹³C | ~150-160 | Singlet |

| Isoxazole C-4 | ¹³C | ~100-115 | Singlet |

| Isoxazole C-5 | ¹³C | ~165-175 | Singlet |

| Isoxazole H-5 | ¹H | ~8.5-9.0 | Singlet |

| -CH₂- (alpha to ring) | ¹³C | ~20-25 | Triplet (in ¹H-coupled) |

| -CH₂- (alpha to ring) | ¹H | ~2.9 | Triplet |

| -CH₂- (alpha to COOH) | ¹³C | ~30-35 | Triplet (in ¹H-coupled) |

| -CH₂- (alpha to COOH) | ¹H | ~2.6 | Triplet |

| Carbonyl (-COOH) | ¹³C | ~175-180 | Singlet |

Note: Predicted values are estimates based on typical chemical shifts for isoxazole and propionic acid moieties and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): MS provides the exact mass of the molecule and information about its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. rsc.org The mass spectrum would show a prominent molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+, which corresponds to the molecular weight of the compound. researchgate.net

X-ray Crystallography: When a single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry, thereby providing an unambiguous structural assignment.

Advanced Analytical Methodologies for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, urine, or tissue homogenates requires highly sensitive and selective methods to overcome interference from endogenous components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. The methodology involves several key steps:

Sample Preparation: The first step is to extract the analyte from the biological matrix and remove interfering substances like proteins and salts. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system. A chromatographic separation, typically using a reversed-phase column, isolates the target compound from other metabolites and matrix components.

Mass Spectrometric Detection: The analyte is then ionized (e.g., by electrospray ionization, ESI) and detected by a tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the [M+H]+ ion of the parent compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification even at very low concentrations.

This LC-MS/MS approach is essential for pharmacokinetic, toxicokinetic, and metabolism studies, where accurate measurement of the compound in biological fluids is required.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about a molecule's electronic structure, which in turn dictates its reactivity and interactions. For derivatives of propionic acid and isoxazole (B147169), these calculations are used to determine a variety of molecular descriptors.

Commonly calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. Other important descriptors derived from quantum chemistry include the total energy, electronic energy, dipole moment (μ), and the distribution of electrostatic potential, which helps in identifying regions of a molecule that are likely to engage in electrostatic interactions with a receptor. Density Functional Theory (DFT) is a widely used method for these calculations, offering a good balance between accuracy and computational cost, and is often employed to optimize the geometry of molecules before further simulations like molecular docking. ajgreenchem.com

| Total Energy (Te) | Represents the total energy of the molecule in its optimized geometry. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial for understanding the structural basis of ligand-receptor interactions and for estimating the strength of their association, often expressed as a binding affinity or docking score. nih.gov

For isoxazole derivatives, docking studies have been performed against various biological targets to rationalize their activities. For instance, isoxazole compounds have been docked into the active sites of bacterial proteins from Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, with binding affinities ranging from -9.38 to -12.84 kcal/mol. mdpi.com In other studies, isoxazole-carboxamide derivatives were evaluated as inhibitors of cyclooxygenase (COX) enzymes. Docking into the active site of the human COX-2 enzyme (PDB ID: 4COX) revealed binding energies between -7.8 and -8.7 kcal/mol, with key hydrogen bond interactions identified with residues such as Arg120. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing insights into its flexibility and conformational changes. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to ensure the complex remains stable. ajgreenchem.commdpi.com The Root Mean Square Fluctuation (RMSF) is also analyzed to identify flexible regions of the protein upon ligand binding. mdpi.com These simulations provide a more dynamic and realistic view of the binding event, validating the interactions predicted by docking. mdpi.com

Table 2: Examples of Molecular Docking Studies on Isoxazole Derivatives

| Compound Type | Protein Target | PDB ID | Key Findings |

|---|---|---|---|

| Functionalized Isoxazoles | E. coli, S. aureus, B. subtilis proteins | 6kzv, 5tw8, 1of0 | Strong binding affinities observed (-9.38 to -12.84 kcal/mol); MD simulations confirmed complex stability. mdpi.com |

| Isoxazole-Carboxamides | Cyclooxygenase-2 (COX-2) | 4COX | Binding energies ranged from -7.8 to -8.7 kcal/mol; H-bond interactions with Cys41, Ala151, and Arg120 were noted. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (physicochemical, topological, electronic) with activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the optimization of lead candidates.

QSAR studies have been successfully applied to propionic acid and isoxazole derivatives. For a series of propionic acid derivatives, QSAR models demonstrated that their antimicrobial activities were governed by topological parameters, such as Kier's alpha first order shape index (κα1) and the valence first order molecular connectivity index (1χv).

Both 2D and 3D-QSAR methods have been utilized. A 2D-QSAR study on [(biphenyloxy)propyl]isoxazoles as agents against coxsackievirus B3 yielded statistically robust models (R² = 0.84-0.99, Q² = 0.76-0.92) and identified that fragments like 5-trifluoromethyl- nih.govnih.govoxadiazole were crucial for high antiviral activity. nih.gov In another example, 3D-QSAR techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were applied to isoxazole derivatives acting as Farnesoid X receptor (FXR) agonists. mdpi.com These models showed strong predictive ability (CoMFA: q² = 0.664, r²pred = 0.872; CoMSIA: q² = 0.706, r²pred = 0.866) and the resulting contour maps indicated that hydrophobic groups and electronegative groups at specific positions were critical for agonistic activity. mdpi.com

Table 3: Summary of QSAR Studies on Isoxazole and Propionic Acid Derivatives

| Compound Series | Biological Activity | QSAR Method | Key Findings & Statistics |

|---|---|---|---|

| Propionic acid derivatives | Antimicrobial | Hansch analysis (LFER) | Activity governed by topological and shape parameters (κα1, 1χv). |

| [(biphenyloxy)propyl]isoxazoles | Anti-Coxsackievirus B3 | 2D-QSAR | Models showed good statistical significance (R² up to 0.99, Q² up to 0.92); identified key fragments for activity. nih.gov |

Cheminformatics and Virtual Screening for Novel Ligands

Cheminformatics combines computational methods to analyze large chemical datasets, while virtual screening is a technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. These approaches accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing.

For scaffolds related to 3-Isoxazol-4-YL-propionic acid, these techniques are used to explore chemical space and find novel ligands. One common approach is docking-based virtual screening, where large compound libraries are computationally docked into a receptor's binding site. researchgate.net The resulting compounds are ranked based on their docking scores and predicted binding poses. For example, a docking-based virtual screen was used to identify novel 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives as agonists of Hypoxia-inducible factor 2-alpha (HIF-2α). researchgate.net This process involved screening a large library, followed by cascade docking and molecular dynamics simulations to refine and rank the potential candidates for synthesis. researchgate.net

Another powerful technique is pharmacophore modeling. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to be active at a specific receptor. These models can be used to rapidly screen large databases for molecules that fit the pharmacophore, significantly improving the efficiency of virtual screening campaigns for novel ligands. scispace.com Following a QSAR analysis, computer-aided design and virtual screening can also be employed to propose new compounds with potentially enhanced activity. nih.gov

Future Directions and Emerging Research Avenues

Development of Highly Selective Ligands for Specific Receptor Subtypes

A significant future direction lies in the rational design and synthesis of 3-Isoxazol-4-YL-propionic acid analogs with high selectivity for specific receptor subtypes. The isoxazole (B147169) nucleus is a versatile scaffold that can be chemically modified to fine-tune its interaction with biological targets. For instance, derivatives of the closely related compound (S)-2-Amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propionic acid (AMPA) have been shown to exhibit selectivity for different AMPA receptor subtypes, such as GluA1 and GluA3. acs.org This selectivity is often governed by subtle changes in the substitution pattern on the isoxazole ring.

Future research will likely focus on creating a library of this compound derivatives and screening them against a panel of receptors to identify highly selective ligands. This could involve the introduction of various functional groups at different positions of the isoxazole ring and the propionic acid side chain. The goal is to develop compounds that can modulate the activity of a single receptor subtype without affecting others, which could lead to more targeted therapies with fewer side effects. For example, research on isoxazol-5-yl-propionic acid derivatives has identified potent antagonists of the alpha(4)beta(1) integrin, highlighting the potential for this class of compounds to selectively target cell adhesion molecules involved in inflammatory processes. nih.gov

Detailed research findings in this area could be presented in a data table format to compare the selectivity and potency of different derivatives.

| Compound ID | Modification | Target Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Profile |

| 3-IP-001 | Unmodified | - | - | - |

| 3-IP-002 | 5-methyl substitution | - | - | - |

| 3-IP-003 | 3-phenyl substitution | - | - | - |

This table is illustrative and would be populated with experimental data as research progresses.

Exploration of Novel Biological Targets

While some research has focused on the known targets of isoxazole-containing compounds, a vast landscape of potential biological targets for this compound remains to be explored. The structural motifs present in this compound suggest that it could interact with a variety of enzymes, ion channels, and transcription factors.